6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine 6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15825948
InChI: InChI=1S/C16H15Cl2N5/c17-11-3-4-12(13(18)8-11)14-5-6-15-20-21-16(23(15)22-14)10-2-1-7-19-9-10/h3-6,8,10,19H,1-2,7,9H2
SMILES:
Molecular Formula: C16H15Cl2N5
Molecular Weight: 348.2 g/mol

6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

CAS No.:

Cat. No.: VC15825948

Molecular Formula: C16H15Cl2N5

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine -

Specification

Molecular Formula C16H15Cl2N5
Molecular Weight 348.2 g/mol
IUPAC Name 6-(2,4-dichlorophenyl)-3-piperidin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C16H15Cl2N5/c17-11-3-4-12(13(18)8-11)14-5-6-15-20-21-16(23(15)22-14)10-2-1-7-19-9-10/h3-6,8,10,19H,1-2,7,9H2
Standard InChI Key YQHRCHKPPFDSPY-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)C2=NN=C3N2N=C(C=C3)C4=C(C=C(C=C4)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-(2,4-dichlorophenyl)-3-piperidin-3-yl- triazolo[4,3-b]pyridazine, reflects its three primary components:

  • A triazolo[4,3-b]pyridazine bicyclic system, which combines a triazole ring fused to a pyridazine ring.

  • A 2,4-dichlorophenyl group at position 6, contributing hydrophobicity and electron-withdrawing effects.

  • A piperidin-3-yl substituent at position 3, introducing a basic nitrogen and conformational flexibility .

The molecular formula is C₁₆H₁₅Cl₂N₅, with a molar mass of 348.2 g/mol . Key structural features include:

  • Planar triazolo-pyridazine core: Facilitates π-π stacking interactions with biological targets.

  • Chlorine atoms at positions 2 and 4: Enhance lipophilicity and modulate electronic properties.

  • Piperidine ring: Adopts a chair conformation, enabling hydrogen bonding via the tertiary amine .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₅Cl₂N₅
Molecular Weight348.2 g/mol
XLogP3 (Partition Coefficient)3.7 (estimated)
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors5 (triazole N, pyridazine N)

Synthetic Methodologies

Reaction StepReagents/ConditionsIntermediate
Triazole Ring FormationHydrazine hydrate, EtOH, Δ3-Chloro-[1,2,] triazolo[4,3-b]pyridazine
Dichlorophenyl IncorporationPd(OAc)₂, Xantphos, Cs₂CO₃6-(2,4-Dichlorophenyl)-3-chloro-derivative
Piperidine FunctionalizationPiperidin-3-amine, DMF, K₂CO₃Final Product

Biological Activity and Mechanistic Hypotheses

Neurological Applications

Piperidine-containing compounds frequently target central nervous system receptors (e.g., σ-1, NMDA). The triazolo-pyridazine core may confer affinity for monoamine transporters, implicating this compound in depression or anxiety disorders.

Table 3: Comparative Bioactivity of Triazolopyridazines

CompoundTarget Organism/ConditionEC₅₀/IC₅₀Citation
MMV665917Cryptosporidium parvum0.17 μM
SLU-2633 (Analog)Intestinal protozoa0.09 μM
6-(2,4-Dichlorophenyl)-...Hypothetical: CNS targetsPending

Future Research Directions

  • ADME Profiling: Systematic evaluation of absorption, metabolism, and excretion in murine models.

  • Target Deconvolution: CRISPR-Cas9 screening to identify molecular targets in Cryptosporidium and neuronal cells .

  • Analogue Synthesis: Exploring morpholino or sulfonamide substituents to optimize potency and safety .

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